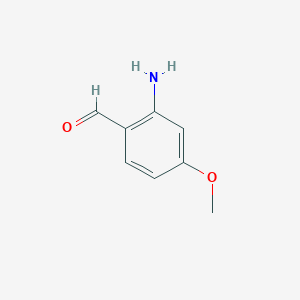

2-Amino-4-methoxybenzaldehyde

概要

説明

2-Amino-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzaldehyde, featuring an amino group at the second position and a methoxy group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions

2-Amino-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the reduction of 4-methyl-3-nitrobenzaldehyde. The nitro group is first reduced to obtain 4-methoxy-2-nitrobenzaldehyde, which is then further reduced to yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high yield and purity. These methods typically include the use of catalytic hydrogenation and other reduction techniques to achieve the desired product .

化学反応の分析

Types of Reactions

2-Amino-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Chemistry:

2-Amino-4-methoxybenzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly important in the preparation of Schiff bases and other derivatives, which are widely used in chemical research and industrial applications .

Synthesis Pathways:

The synthesis of this compound can be achieved through several methods, including:

- Acetylation of vanillin followed by reduction processes.

- Lithiation and substitution reactions , which allow for the introduction of various functional groups at specific positions on the aromatic ring .

Biological Applications

Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Salmonella enterica .

Mechanism of Action:

The compound's antimicrobial effects are attributed to its ability to form Schiff bases with amino groups on proteins, leading to alterations in protein structure and function. This interaction can disrupt cellular processes, contributing to its efficacy against pathogens.

Pharmacological Research

Potential Therapeutic Uses:

Studies have explored the potential of this compound in developing new pharmaceuticals. Its role as a cathepsin B inhibitor suggests possible applications in cancer therapy, particularly in targeting tumors where cathepsin B is overexpressed .

Case Studies:

- Antimicrobial Efficacy Against MRSA: A study demonstrated that this compound not only inhibited Methicillin-resistant Staphylococcus aureus (MRSA) growth but also enhanced the efficacy of other antibiotics, indicating its potential as an adjunctive treatment in antibiotic-resistant infections.

- Cellular Effects: Research highlighted that the compound disrupts oxidative stress responses in fungal cells, suggesting its utility in studying cellular mechanisms related to oxidative damage and stress responses .

Industrial Applications

Use in Dyes and Pigments:

In addition to its biological applications, this compound is utilized in the production of dyes and pigments. Its ability to form colored complexes makes it valuable in various industrial processes .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for Schiff bases and derivatives | Essential for organic compound synthesis |

| Biological Activity | Antimicrobial against Gram-positive and Gram-negative bacteria | Inhibits MRSA; alters protein interactions |

| Pharmacology | Potential therapeutic agent for cancer treatment | Cathepsin B inhibition; enhances antibiotic efficacy |

| Industrial Use | Production of dyes and pigments | Valuable for colorant formulations |

作用機序

The mechanism of action of 2-Amino-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it can inhibit the growth of bacteria by interfering with their metabolic processes. In anticancer research, it may act by inducing apoptosis or inhibiting cell proliferation .

類似化合物との比較

Similar Compounds

2-Aminobenzaldehyde: Lacks the methoxy group, which can affect its reactivity and applications.

4-Methoxybenzaldehyde: Lacks the amino group, influencing its chemical behavior and uses.

2-Amino-5-methoxybenzaldehyde: Similar structure but with the methoxy group at a different position, leading to variations in properties and applications.

Uniqueness

2-Amino-4-methoxybenzaldehyde is unique due to the presence of both amino and methoxy groups on the benzene ring. This combination of functional groups enhances its versatility in chemical reactions and broadens its range of applications in various fields .

生物活性

2-Amino-4-methoxybenzaldehyde (AMBA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological properties of AMBA, focusing on its antimicrobial, anticancer, and biochemical interactions.

Chemical Structure and Properties

Chemical Formula: C₈H₉NO₂

Molecular Weight: 151.16 g/mol

CAS Number: 59236-36-1

AMBA is characterized by an amino group and a methoxy group attached to a benzaldehyde structure, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of AMBA. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Proteus mirabilis.

- Cell Membrane Disruption: AMBA disrupts the integrity of bacterial cell membranes, leading to increased permeability and eventual cell death. This was demonstrated through assays that measured the release of intracellular proteins and nucleic acids upon treatment with AMBA .

- Biofilm Inhibition: In a study on MRSA, AMBA was found to dislodge approximately 80% of preformed biofilms, indicating its potential as an antibiofilm agent .

Minimum Inhibitory Concentration (MIC)

- The MIC for AMBA against MRSA was reported at 1024 µg/mL, with a minimum bactericidal concentration (MBC) at 2048 µg/mL .

Anticancer Activity

AMBA has also been evaluated for its anticancer properties. It exhibits significant antiproliferative effects against various human cancer cell lines.

In Vitro Studies

- Cell Lines Tested: A549 (lung cancer), HeLa (cervical cancer), HT29 (colon cancer), and Karpas299 (lymphoma) cells.

- IC50 Values: Some derivatives of AMBA showed IC50 values as low as 2.01 µM against HT29 cells, indicating potent growth inhibition .

- Induction of Apoptosis: AMBA may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest: It has been observed to cause cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation.

Biochemical Interactions

AMBA interacts with various enzymes and proteins, influencing several biochemical pathways.

Enzyme Interactions

- Cathepsin B Inhibition: AMBA acts as an inhibitor of cathepsin B, a lysosomal cysteine protease involved in protein turnover and antigen processing.

- Oxidative Stress Response: It interacts with enzymes like superoxide dismutases and glutathione reductase, potentially disrupting cellular antioxidation systems.

Molecular Mechanism

- Formation of Schiff Bases: AMBA can react with amino groups on proteins to form Schiff bases, leading to alterations in protein structure and function.

Case Studies

- Antimicrobial Efficacy Against MRSA:

- Cytotoxicity Against Cancer Cells:

特性

IUPAC Name |

2-amino-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBXUCNGQIZZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90314481 | |

| Record name | 2-amino-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59236-36-1 | |

| Record name | 59236-36-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。